Neutrophil Ca2+ Mobilization Inhibition: Farnesene vs. Co-occurring Sesquiterpene (±)-Bornyl Acetate
In a head-to-head comparison within a single study, a farnesene isomer mixture inhibited fMLF-induced Ca2+ influx in human neutrophils with an IC50 of 1.2 ± 0.1 µM, while (±)-bornyl acetate—another sesquiterpenoid present in the same Artemisia dracunculus essential oil—required an IC50 of 11.9 ± 1.9 µM to achieve comparable inhibition of fMLF-induced chemotaxis [1]. This ~10-fold potency difference demonstrates that the farnesene scaffold provides intrinsically stronger neutrophil modulation than structurally related bicyclic sesquiterpenes, positioning 2,7,11-trimethyldodeca-1,3,6,10-tetraene as the preferred starting point for anti-inflammatory probe development over other essential-oil constituents.
| Evidence Dimension | Inhibition of fMLF-induced Ca2+ mobilization / chemotaxis in human neutrophils (IC50) |
|---|---|
| Target Compound Data | Farnesene (isomer mixture): IC50 = 1.2 µM (Ca2+ influx); IC50 = 3.3 ± 1.4 µM (chemotaxis) |
| Comparator Or Baseline | (±)-Bornyl acetate: IC50 = 11.9 ± 1.9 µM (chemotaxis inhibition) |
| Quantified Difference | Farnesene is ~10-fold more potent than (±)-bornyl acetate in inhibiting fMLF-induced neutrophil chemotaxis |
| Conditions | Human neutrophils pretreated with compound for 10–30 min, stimulated with 5 nM fMLF; Ca2+ monitored by fluorescence; chemotaxis assessed by migration assay; data from Pharmaceuticals 2022, 15(5), 642 |
Why This Matters
For researchers selecting a neutrophil-modulating sesquiterpene, farnesene offers a ~10-fold potency advantage over a co-isolated comparator, reducing compound consumption and increasing assay sensitivity in inflammatory model systems.
- [1] Smith, S. M., et al. (2022). Neutrophil Immunomodulatory Activity of Farnesene, a Component of Artemisia dracunculus Essential Oils. Pharmaceuticals, 15(5), 642. IC50 values: farnesene 1.2 µM (Ca2+), 3.3 µM (chemotaxis); (±)-bornyl acetate 11.9 µM (chemotaxis). View Source
